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molecular formula C11H20O3 B8559328 (2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 88664-32-8

(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol

Cat. No. B8559328
M. Wt: 200.27 g/mol
InChI Key: ITXYRSCDIGZBDX-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To a solution of 5.75 g of tetrahydro-3-(3-methylenepentyl)-2H-pyran-3-ol in 40 ml methylene chloride was added in four portions, 6.5 g of 40% peracetic acid in acetic acid containing 145 mg of anhydrous sodium acetate. A temperature increase from 20° C. to 37° C. resulted. The resulting solution was refluxed for 1 hour and stirred at ambient temperature for 4 hours. The resulting mixture was diluted with 60 ml of methylene chloride and washed with 100 ml of water. The organic phase was washed successively with two 100 ml portions of 25% potassium carbonate, and 100 ml of saturated sodium chloride, dried with MgSO4 and vacuum concentrated to leave 5.7 g of the desired product as an oil.
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:12][CH3:13])[CH2:3][CH2:4][C:5]1([OH:11])[CH2:10][CH2:9][CH2:8][O:7][CH2:6]1.C(OO)(=[O:16])C.C([O-])(=O)C.[Na+]>C(Cl)Cl.C(O)(=O)C>[CH2:12]([C:2]1([CH2:1][OH:16])[CH2:3][CH2:4][C:5]2([CH2:10][CH2:9][CH2:8][O:7][CH2:6]2)[O:11]1)[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
C=C(CCC1(COCCC1)O)CC
Name
peracetic acid
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
145 mg
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A temperature increase from 20° C. to 37° C.
CUSTOM
Type
CUSTOM
Details
resulted
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 100 ml of water
WASH
Type
WASH
Details
The organic phase was washed successively with two 100 ml portions of 25% potassium carbonate, and 100 ml of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 and vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1(OC2(CC1)COCCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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